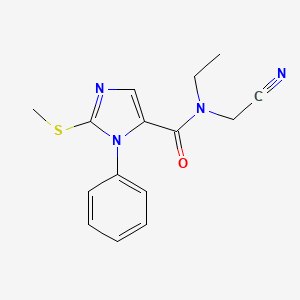![molecular formula C19H15F3N2O2 B2536305 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide CAS No. 903292-12-6](/img/structure/B2536305.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has been studied for its potential applications in various fields including chemistry, biology, medicine, and industry. This compound features a unique structure combining a pyrroloquinoline moiety with a trifluoromethyl-substituted benzamide group, which confers distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps starting from commercially available precursors. A common route includes the formation of the pyrroloquinoline core, followed by functionalization to introduce the benzamide and trifluoromethyl groups. Reagents like 2,4,5,6-tetrahydropyrrolo[3,2,1-ij]quinoline and 3-(trifluoromethyl)benzoic acid are often used. The reaction conditions usually involve organic solvents, controlled temperatures, and catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods: For large-scale production, the synthesis pathway must be optimized for efficiency and cost-effectiveness. This might involve the use of flow chemistry techniques and automated synthesis equipment to ensure consistent quality and yield. Specific purification steps, like crystallization or chromatography, are necessary to obtain the pure compound in industrial settings.
化学反应分析
Types of Reactions: N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions such as oxidation, reduction, and substitution. Its structural features allow it to participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reactions often require anhydrous conditions and inert atmospheres to prevent side reactions and degradation.
Major Products: Reaction products can vary significantly depending on the specific reaction conditions and reagents used. For example, oxidation might yield different quinoline derivatives, while substitution reactions can produce a range of substituted benzamides.
科学研究应用
Chemistry: In chemistry, this compound is explored for its role as an intermediate in the synthesis of other complex molecules. Its unique structure offers a platform for generating diverse chemical libraries for drug discovery.
Biology: Biologically, it has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cell signaling pathways. This makes it a candidate for studies in cancer biology and infectious diseases.
Medicine: Medically, its potential therapeutic effects are being examined, especially in the treatment of neurological disorders and certain types of cancer. Its trifluoromethyl group enhances its metabolic stability, making it an attractive candidate for drug development.
Industry: In industrial applications, this compound is used as a building block for the synthesis of materials with specific properties, such as advanced polymers and agrochemicals.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets in cells. It can bind to and inhibit the activity of certain enzymes, thereby modulating biochemical pathways. The pyrroloquinoline structure allows it to fit into enzyme active sites, while the trifluoromethyl group enhances its binding affinity and selectivity.
相似化合物的比较
Similar Compounds:
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-(trifluoromethyl)benzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(difluoromethyl)benzamide
Uniqueness: Compared to its analogs, N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide often demonstrates superior binding affinity due to the position of the trifluoromethyl group. This spatial arrangement can enhance its interactions with biological targets, making it more effective in its applications.
This compound, with its distinctive structural and chemical properties, represents a significant interest in scientific research, promising various potential applications across multiple fields
属性
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)14-3-1-2-13(8-14)18(26)23-15-9-11-4-5-16(25)24-7-6-12(10-15)17(11)24/h1-3,8-10H,4-7H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGPJGZIWAVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
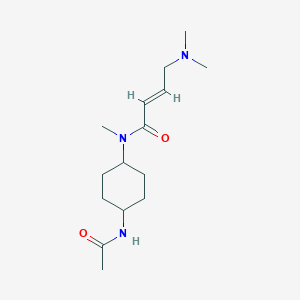
![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2536224.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2536225.png)
![6-(2-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2536227.png)
![8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2536228.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide](/img/structure/B2536229.png)
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)
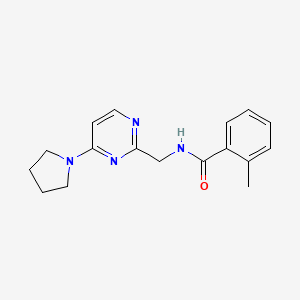
![N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2536233.png)
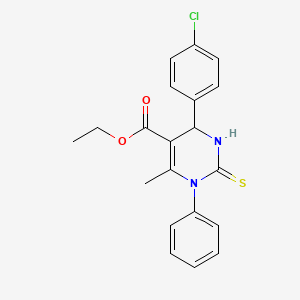
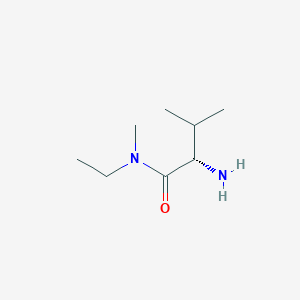
![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/new.no-structure.jpg)
![[(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2536238.png)
